molecular formula C13H17ClN2O4S B3140853 methyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate CAS No. 478047-66-4

methyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate

Cat. No.: B3140853
CAS No.: 478047-66-4
M. Wt: 332.8 g/mol
InChI Key: DGASNUFWJMNATG-UHFFFAOYSA-N
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Description

Methyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate is a synthetic compound featuring a piperidine ring substituted at the 1-position with a 4-chlorophenylsulfonyl group and at the 4-position with a methyl carbamate moiety. Its synthesis involves multi-step reactions starting from ethyl piperidin-4-carboxylate, which is sequentially modified to introduce the sulfonyl group and carbamate functionality . The compound's structural complexity and sulfonyl-carbamate dual functionality make it a candidate for pharmacological studies, particularly in antibacterial applications, as evidenced by its derivatives' activity against microbial growth .

Properties

IUPAC Name

methyl N-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O4S/c1-20-13(17)15-11-6-8-16(9-7-11)21(18,19)12-4-2-10(14)3-5-12/h2-5,11H,6-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGASNUFWJMNATG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901144680
Record name Carbamic acid, [1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901144680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478047-66-4
Record name Carbamic acid, [1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478047-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, [1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901144680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-piperidinol, followed by the introduction of a carbamate group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The final step involves the methylation of the carbamate group using methyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced state.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: The compound can be used in the production of agrochemicals or other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Substituent Variations

N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide
  • Structure : Replaces the sulfonyl-carbamate group with a carboxamide at the 1-position and a methyl group at the 4-position.
  • Key Findings :
    • Adopts a chair conformation in the piperidine ring, with pyramidal geometry at the ring nitrogen.
    • Forms C(4) hydrogen-bonded chains in the crystal lattice, enhancing stability .
Lorcainide (N-(4-Chlorophenyl)-N-[1-(1-Methylethyl)-4-piperidinyl]benzeneacetamide)
  • Structure : Features a 4-chlorophenyl group and a branched isopropyl substituent on the piperidine ring.
  • Comparison : While both compounds target ion channels, lorcainide’s acetamide and isopropyl groups enhance oral bioavailability and duration of action, unlike the carbamate-sulfonyl combination in the parent compound .
Allyl N-{1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}carbamate
  • Structure : Substitutes the methyl group in the carbamate with an allyl group.

Physicochemical and Crystallographic Properties

  • Sulfonyl vs. Carboxamide Groups :
    • Sulfonyl-containing compounds (e.g., methyl N-{1-[(4-ClPh)SO₂]-4-piperidinyl}carbamate) exhibit stronger hydrogen-bond acceptor capacity due to the sulfonyl oxygen atoms, enhancing molecular interactions .
    • Carboxamide derivatives (e.g., N-(4-ClPh)-4-methylpiperidine-1-carboxamide) rely on N–H⋯O bonds for crystal packing, resulting in distinct lattice architectures .
  • Piperidine vs. Piperazine Rings :
    • Piperazine analogs (e.g., N-(4-ClPh)-4-ethylpiperazine-1-carboxamide) adopt chair conformations but show altered solubility profiles due to the additional nitrogen .

Biological Activity

Methyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate, commonly referred to as a piperidine derivative, is a synthetic organic compound that has garnered attention for its diverse biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C15H19ClN2O4S
  • Molecular Weight : 360.84 g/mol

The presence of the piperidine ring and the sulfonyl group are critical for its biological activity, influencing its interaction with various biological targets.

This compound exerts its effects primarily through:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in the cholinergic system. This inhibition is crucial for developing treatments for neurodegenerative diseases like Alzheimer's disease .
  • Antimicrobial Activity : Research indicates that this compound exhibits moderate to strong antibacterial properties against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by:

  • Substituent Variations : The nature and position of substituents on the piperidine ring significantly affect its inhibitory potency against AChE and BChE.
  • Functional Groups : The presence of electron-withdrawing groups enhances the compound's interaction with target enzymes, leading to improved efficacy in enzyme inhibition .

Anticholinesterase Activity

A study conducted by Shaikh et al. (2020) demonstrated that derivatives similar to this compound showed promising AChE inhibitory activity with IC50 values in the low micromolar range. This suggests potential applications in treating Alzheimer's disease .

Antimicrobial Efficacy

In a comparative study, this compound was evaluated alongside other piperidine derivatives. The results indicated that it possessed significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 6.25 to 25 µg/mL against resistant strains of bacteria, outperforming several standard antibiotics .

Enzyme Inhibition Studies

Research highlighted in a systematic review revealed that compounds with similar structures exhibited strong urease inhibition. This compound was noted for its effectiveness in inhibiting urease, which is relevant for treating urinary infections .

Comparative Analysis with Similar Compounds

Compound NameAChE Inhibition IC50 (µM)Antibacterial ActivityOther Notable Activities
This compoundLow micromolar rangeStrong against Salmonella typhiUrease inhibition
Rivastigmine11.07ModerateAlzheimer’s treatment
Galantamine10.8WeakAlzheimer’s treatment

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step protocols. A common approach starts with ethyl piperidin-4-carboxylate, which undergoes sulfonylation using 4-chlorophenylsulfonyl chloride. Subsequent hydrolysis and carbamate formation with methyl chloroformate are critical steps . Key factors include:

  • Solvent selection : Use aprotic polar solvents (e.g., DMF, THF) to enhance nucleophilic substitution during carbamate formation .
  • Temperature control : Maintain 0–5°C during sulfonylation to minimize side reactions .
  • Catalysts : Triethylamine is often used to neutralize HCl byproducts, improving reaction efficiency .
    Yields typically range from 50% to 79%, depending on purification methods (e.g., column chromatography or recrystallization) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C-NMR : Assigns protons and carbons, confirming the piperidine ring conformation (e.g., chair vs. boat) and sulfonyl/carbamate connectivity. For example, the 4-piperidinyl carbamate NH proton appears as a singlet near δ 5.2 ppm .
  • IR : Identifies carbamate C=O stretching (~1700 cm⁻¹) and sulfonyl S=O vibrations (~1350–1150 cm⁻¹) .
  • Chromatography :
  • HPLC : Use a C18 column with a methanol/buffer (e.g., sodium acetate + 1-octanesulfonate, pH 4.6) mobile phase (65:35) to assess purity (>98%) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., N–H⋯O interactions forming C(4) chains) .

Advanced Research Questions

Q. How do structural modifications at the piperidine or sulfonyl groups affect biological activity?

  • Methodological Answer :

  • Piperidine modifications : Replacing the 4-carbamate with a cyclohexanecarboxamide group (e.g., Compound 8 in ) increases lipophilicity, enhancing blood-brain barrier penetration in CNS-targeted studies.
  • Sulfonyl group variations : Substituting 4-chlorophenyl with 3,5-dichlorophenyl (as in ) improves receptor binding affinity due to enhanced halogen bonding.
  • SAR studies : Use in vitro assays (e.g., microbial growth inhibition or CB1 receptor binding ) to quantify activity changes. For example, methyl carbamate derivatives show higher antibacterial potency than ethyl analogs due to steric effects .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., bacterial enzymes or CB1 receptors). Focus on sulfonyl group interactions with hydrophobic pockets and carbamate hydrogen bonding .
  • Molecular dynamics (MD) simulations : GROMACS or AMBER can predict stability of ligand-receptor complexes over 100-ns trajectories, highlighting key residues (e.g., Tyr271 in CB1) for binding .
  • Free energy calculations : MM-PBSA/GBSA estimates binding affinities (ΔG), correlating with experimental IC₅₀ values .

Q. How can contradictions in reported biological data (e.g., varying IC₅₀ values) be resolved through experimental design?

  • Methodological Answer :

  • Standardized assays : Use identical microbial strains (e.g., E. coli ATCC 25922) and growth media (e.g., Mueller-Hinton broth) for antibacterial studies .
  • Control compounds : Include reference drugs (e.g., ciprofloxacin) to normalize activity data across labs .
  • Dose-response curves : Perform triplicate experiments with 8–12 concentration points to improve IC₅₀ accuracy. Address solubility issues using DMSO carriers (<1% v/v) to avoid cytotoxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate
Reactant of Route 2
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methyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate

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